

Spectroscopic and Mass Spectrometric Data for Carbaryl-d7: A Technical Guide

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Compound of Interest

Compound Name: Carbaryl-d7

Cat. No.: B562851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic and mass spectrometric data for **Carbaryl-d7**. **Carbaryl-d7**, a deuterated isotopologue of the carbamate insecticide Carbaryl, serves as a critical internal standard for the accurate quantification of Carbaryl in various matrices. This document compiles essential data, outlines relevant experimental protocols, and presents logical workflows to support research and analytical method development.

Introduction to Carbaryl-d7

Carbaryl-d7 is a stable isotope-labeled version of Carbaryl, with seven deuterium atoms incorporated into its naphthalene ring structure. Its near-identical physicochemical properties to the parent compound, Carbaryl, make it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise analytical results.

Chemical Information:

Property	Value
Chemical Name	1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-methylcarbamate)
CAS Number	362049-56-7[1]
Molecular Formula	C ₁₂ H ₄ D ₇ NO ₂ [1]
Molecular Weight	~208.3 g/mol [1]
Synonyms	Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7, α-Naphthyl methyl Carbamate-d7, UC7744-d7[1]

Mass Spectrometry Data

Mass spectrometry is the primary analytical technique for which **Carbaryl-d7** is employed. The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification.

Mass Spectral Data for Carbaryl-d7

Published application notes for pesticide analysis provide the following mass spectrometric information for **Carbaryl-d7**, typically acquired in positive ion mode.

Ion Type	m/z
Precursor Ion [M+H] ⁺	209
Fragment Ion	151.9

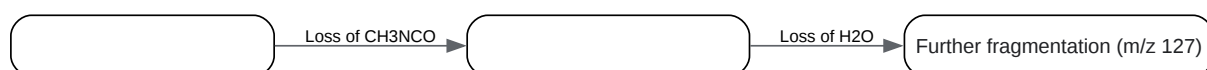
This data is derived from methods utilizing tandem mass spectrometry (MS/MS).

Mass Spectral Data for Unlabeled Carbaryl (for comparison)

For reference, the mass spectrum of unlabeled Carbaryl typically shows a precursor ion [M+H]⁺ at m/z 202.1. Collision-induced dissociation of this ion results in characteristic fragment ions.

Ion Type	m/z
Precursor Ion [M+H] ⁺	202.1
Fragment Ion 1	145.0
Fragment Ion 2	127.0

The primary fragmentation pathway involves the cleavage of the carbamate group, leading to the formation of the naphthol fragment.



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Mass Spectral Fragmentation of Carbaryl.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

As of the latest search, publicly available experimental ¹H NMR and ¹³C NMR spectroscopic data specifically for **Carbaryl-d7** could not be located. This is not uncommon for deuterated standards, as their primary use is in mass spectrometry, and full NMR characterization is not always published in accessible literature.

However, for comparative purposes and structural elucidation, the NMR data for unlabeled Carbaryl is provided below. The deuteration in **Carbaryl-d7** occurs on the naphthalene ring, which would result in the absence of signals corresponding to the aromatic protons in the ¹H NMR spectrum and altered chemical shifts and coupling in the ¹³C NMR spectrum for the deuterated carbons.

¹H NMR Data for Unlabeled Carbaryl

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.9	m	2H	Aromatic-H
~7.8	m	1H	Aromatic-H
~7.5	m	2H	Aromatic-H
~7.4	m	2H	Aromatic-H
~5.0	br s	1H	NH
~2.9	d	3H	CH ₃

Solvent and instrument frequency can affect these values.

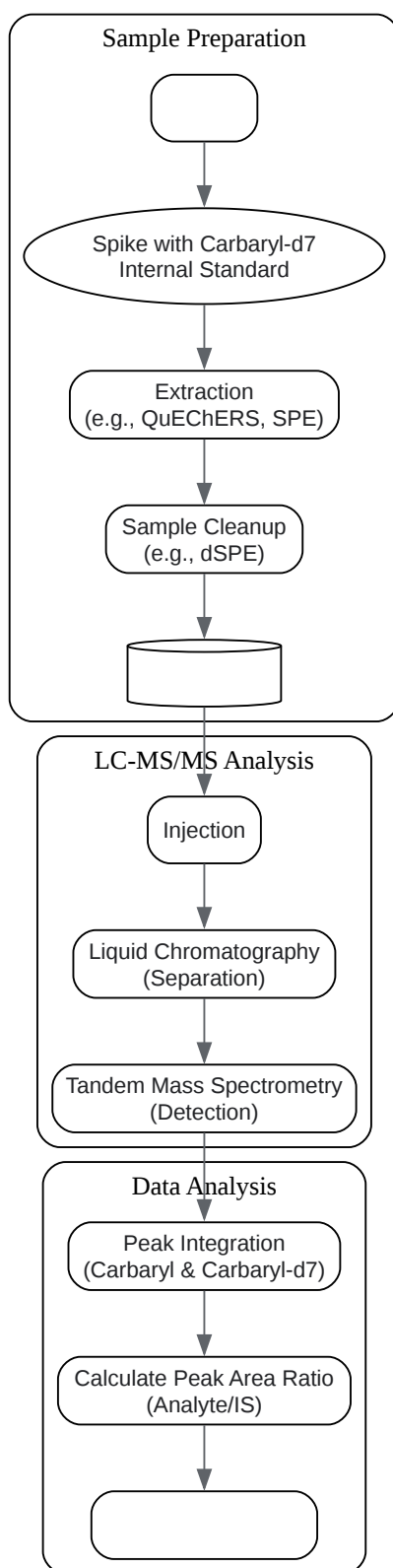
¹³C NMR Data for Unlabeled Carbaryl

Chemical Shift (ppm)	Assignment
~155	C=O
~148	Ar-C-O
~134	Ar-C
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~125	Ar-CH
~122	Ar-CH
~120	Ar-CH
~117	Ar-CH
~28	CH ₃

Solvent and instrument frequency can affect these values.

Experimental Protocols

Detailed experimental protocols for the standalone spectroscopic analysis of **Carbaryl-d7** are not readily available. However, the following provides a generalized workflow for the use of **Carbaryl-d7** as an internal standard in a quantitative LC-MS/MS analysis, a common application.



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*Workflow for Quantitative Analysis using **Carbaryl-d7**.*

General Protocol for Quantitative Analysis using LC-MS/MS

- Preparation of Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Carbaryl. Each standard should be fortified with a constant, known concentration of **Carbaryl-d7**.
- Sample Preparation:
 - To an accurately weighed or measured sample matrix (e.g., food homogenate, water sample), add a known amount of the **Carbaryl-d7** internal standard solution.
 - Perform an extraction procedure appropriate for the matrix to isolate the analytes. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).
 - A cleanup step, such as dispersive SPE (dSPE), may be necessary to remove matrix interferences.
- LC-MS/MS Analysis:
 - Inject the final extract into the LC-MS/MS system.
 - Chromatographically separate Carbaryl and **Carbaryl-d7** from other matrix components, typically using a C18 reversed-phase column.
 - Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Carbaryl and **Carbaryl-d7**.
- Data Analysis:
 - Integrate the chromatographic peak areas for both Carbaryl and **Carbaryl-d7**.
 - Calculate the ratio of the peak area of Carbaryl to the peak area of **Carbaryl-d7**.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of Carbaryl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Carbaryl-d7 is an indispensable tool for the accurate and precise quantification of Carbaryl in a variety of sample types. While comprehensive NMR data is not readily available in the public domain, the mass spectrometric data clearly distinguishes it from its unlabeled counterpart, enabling its effective use as an internal standard. The provided general workflow for quantitative analysis using LC-MS/MS serves as a foundational protocol for researchers and scientists in the fields of environmental monitoring, food safety, and drug development.

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References

- 1. caymanchem.com [caymanchem.com]
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